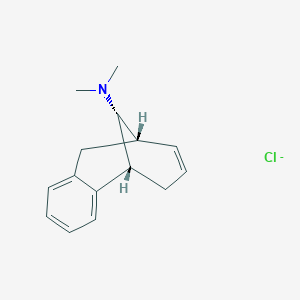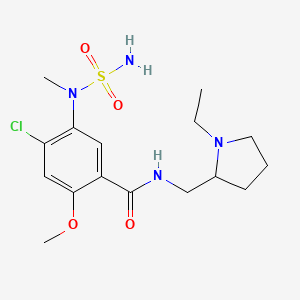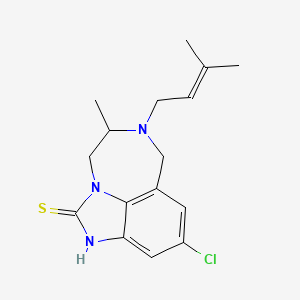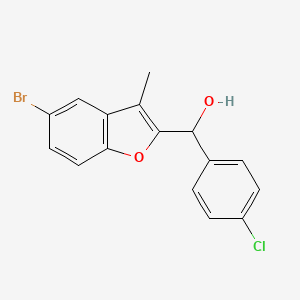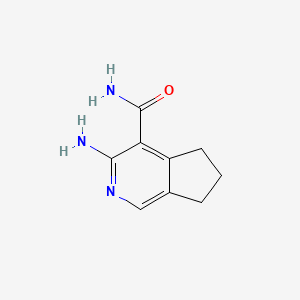
Cinchonan-9-ol, hydrochloride, (8alpha,9R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinchonan-9-ol, hydrochloride, (8alpha,9R)- is a chiral compound derived from the bark of the cinchona tree. It is known for its significant pharmacological properties and has been used in various medicinal applications. The compound is also referred to as alpha-Quinidine and is recognized for its role in the treatment of malaria and other medical conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan-9-ol, hydrochloride, (8alpha,9R)- typically involves the extraction of the alkaloid from the bark of the cinchona tree, followed by a series of chemical reactions to obtain the desired compound. The process includes:
Extraction: The bark is treated with solvents to extract the alkaloids.
Purification: The extracted alkaloids are purified using techniques such as crystallization.
Chemical Modification: The purified alkaloids undergo chemical reactions, including methylation and hydrochloride formation, to produce Cinchonan-9-ol, hydrochloride, (8alpha,9R)-.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cinchonan-9-ol, hydrochloride, (8alpha,9R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have significant pharmacological properties .
Applications De Recherche Scientifique
Cinchonan-9-ol, hydrochloride, (8alpha,9R)- has a wide range of scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its effects on cellular processes and enzyme activities.
Medicine: It is used in the treatment of malaria and as an antiarrhythmic agent.
Mécanisme D'action
The mechanism of action of Cinchonan-9-ol, hydrochloride, (8alpha,9R)- involves its interaction with molecular targets such as enzymes and receptors. It inhibits the polymerization of heme into hemozoin, a crucial process for the survival of the malaria parasite. Additionally, it affects ion channels in cardiac cells, leading to its antiarrhythmic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine hydrochloride dihydrate: Similar in structure and used for similar medicinal purposes.
Cinchonine monohydrochloride: Another alkaloid with comparable pharmacological properties.
Cinchonan-9-ol, 6’-methoxy-, monohydrochloride, dihydrate: A derivative with additional methoxy group.
Uniqueness
Cinchonan-9-ol, hydrochloride, (8alpha,9R)- is unique due to its specific chiral configuration, which imparts distinct pharmacological properties. Its ability to act as a chiral catalyst and its significant anti-malarial and antiarrhythmic effects make it a valuable compound in both research and clinical settings .
Propriétés
Numéro CAS |
74220-37-4 |
|---|---|
Formule moléculaire |
C19H23ClN2O |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
(S)-[(4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18?,19+;/m1./s1 |
Clé InChI |
IMUHWLVEEVGMBC-OZRHQHRZSA-N |
SMILES isomérique |
C=C[C@@H]1CN2CC[C@@H]1CC2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl |
SMILES canonique |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




